Serine Hydrolase Inhibitor-17 is sourced from chemical suppliers such as Sigma-Aldrich and MedChemExpress, where it is available for research purposes. It is classified under the broader category of serine hydrolase inhibitors, which includes various compounds that target serine residues in the active sites of these enzymes . The compound falls into the category of organic compounds containing nitrogen and oxygen functionalities, specifically designed to interact with serine hydrolases.
The synthesis of Serine Hydrolase Inhibitor-17 typically involves multi-step organic reactions. Initial steps may include the formation of the pyrazole ring followed by the introduction of the tert-butyl group and subsequent functionalization to create the final product. Key reactions may involve:
Each step requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity .
The molecular structure of Serine Hydrolase Inhibitor-17 can be represented by its SMILES notation: O=C(N1CCCN(C(OC(C)(C)C)=O)CC1)N2N=CC=C2. This notation indicates a complex arrangement featuring multiple functional groups, including a carbonyl group, a pyrazole ring, and a diazepane structure .
Serine Hydrolase Inhibitor-17 primarily acts through covalent modification of serine residues in target enzymes. The mechanism typically involves:
The specificity and efficacy of this compound can be influenced by structural modifications that affect its reactivity towards different serine hydrolases .
The mechanism by which Serine Hydrolase Inhibitor-17 exerts its inhibitory effects involves several steps:
Quantitative assessments such as IC50 values are often used to measure potency; for example, modifications to enhance selectivity for specific serine hydrolases have been explored in related research .
Serine Hydrolase Inhibitor-17 exhibits several notable physical and chemical properties:
Further characterization through techniques like nuclear magnetic resonance spectroscopy and mass spectrometry can provide insights into purity and structural integrity.
Serine Hydrolase Inhibitor-17 has significant applications in various fields:
CAS No.: 32986-79-1
CAS No.: 1192-42-3
CAS No.: 39015-77-5
CAS No.: 21115-85-5
CAS No.: 39492-88-1